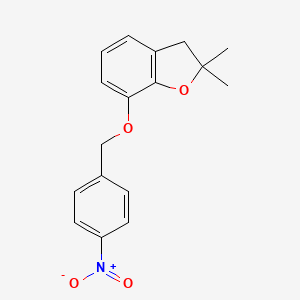

2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane

Description

Properties

IUPAC Name |

2,2-dimethyl-7-[(4-nitrophenyl)methoxy]-3H-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-17(2)10-13-4-3-5-15(16(13)22-17)21-11-12-6-8-14(9-7-12)18(19)20/h3-9H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNTUEGUXALRFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane typically involves multiple steps. One common synthetic route includes the reaction of 2,2-dimethyl-7-hydroxyoxaindane with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Scientific Research Applications

2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

Medicine: Research on this compound includes its potential use in developing pharmaceuticals due to its unique structural features.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxaindane core provides structural stability. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The 4-nitrophenyl group is a recurring structural feature in several bioactive and reactive compounds. Below is a comparative analysis of structurally related compounds:

Key Observations:

- The 4-nitrophenyl group enhances reactivity in oxidative environments (e.g., conversion to 4-nitrophenol in boronic acid derivatives ).

Reactivity and Stability Under Various Conditions

The nitro group’s behavior in different environments is critical for application design:

- pH Sensitivity: 4-Nitrophenyl boronic acid derivatives undergo rapid conversion to 4-nitrophenol at pH ~11, suggesting that the nitro group’s stability in basic conditions is compromised .

- Oxidative Reactivity: The nitro group in boronic acid derivatives reacts with H₂O₂ (rate constant: 0.0586 s⁻¹) to yield 4-nitrophenol . Similar reactivity might occur in the oxaindane compound, though the bicyclic structure could slow this process.

Biological Activity

2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane includes a methoxy group attached to a nitrophenyl ring and an oxaindane core. Its chemical formula is CHNO, indicating the presence of functional groups that may contribute to its biological activity.

The biological activity of 2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Interaction : It may bind to various receptors, modulating signaling pathways that influence cell proliferation and apoptosis.

- DNA Interaction : There is potential for interaction with DNA, which could affect gene expression and cellular growth.

Biological Activity

Research indicates that 2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, it has been shown to inhibit the growth of certain cancer cell lines in vitro.

- Antimicrobial Properties : The compound may exhibit antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Experimental Data

A selection of studies highlights the biological activity of 2,2-Dimethyl-7-((4-nitrophenyl)methoxy)oxaindane:

| Study | Methodology | Findings |

|---|---|---|

| Study A | In vitro cytotoxicity assay on cancer cell lines | Showed significant growth inhibition in breast cancer cells at concentrations above 10 µM. |

| Study B | Antimicrobial testing against bacterial strains | Demonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. |

| Study C | In vivo anti-inflammatory model (rats) | Reduced paw edema by 30% compared to control after administration at 20 mg/kg. |

Detailed Research Findings

- Anticancer Activity : A study investigated the effects of this compound on human leukemia cell lines (HL-60 and U-937). Flow cytometry analysis revealed that it induced apoptosis and arrested the cell cycle at the G1 phase, indicating its potential as an anticancer agent .

- Antimicrobial Testing : The compound was tested against various bacterial strains using standard disk diffusion methods. Results showed significant inhibition zones, particularly against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.